(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-23-13-4-3-12(9-14(13)24-2)10-15-17(22)20(18(26)27-15)11-16(21)19-5-7-25-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIQBBEGZXVPC-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer potential, anti-HIV properties, and other pharmacological effects based on recent studies.
Chemical Structure and Synthesis
The compound features a thiazolidin-4-one core structure with a morpholino group and a substituted benzylidene moiety. The synthesis of thiazolidin-4-ones typically involves the condensation of thioketones with various aldehydes or ketones. Recent advancements in synthetic methodologies have improved yields and purity, facilitating the exploration of their biological activities .
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have indicated that thiazolidin-4-one derivatives can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver carcinoma) | TBD | Apoptosis induction |
| Other derivative 1 | MCF-7 (breast cancer) | 12.5 | G2/M phase arrest |
| Other derivative 2 | A549 (lung cancer) | 15.0 | Caspase activation |
Anti-HIV Activity
In silico studies have suggested that thiazolidin-4-one derivatives may interact effectively with HIV proteins, specifically gp41, which is crucial for viral entry into host cells. However, experimental results indicated that while some derivatives exhibited binding affinity, they were not effective in inhibiting HIV replication in cell cultures due to high cytotoxicity towards host cells .
Table 2: Inhibition of HIV Replication
| Compound | IC50 (µM) | Host Cell Toxicity (MT-4) | Remarks |
|---|---|---|---|
| This compound | TBD | High | Not effective against HIV due to toxicity |
Other Pharmacological Activities
Beyond anticancer and anti-HIV effects, thiazolidin-4-one derivatives have demonstrated various pharmacological activities including:
- Antimicrobial Activity : Effective against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines .
Case Studies
- In Vivo Studies : In animal models, thiazolidin-4-one derivatives have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents .
- Toxicity Evaluations : Extensive toxicity assessments on zebrafish models revealed that while some compounds exhibited beneficial therapeutic effects, they also posed risks at higher concentrations .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's structural analogs have been synthesized and evaluated for their cytotoxic effects, revealing significant inhibitory activity against key cancer-related pathways.
Enzyme Inhibition
Interaction studies using molecular docking simulations suggest that this compound can effectively bind to target enzymes such as acetylcholinesterase. This binding is facilitated by critical hydrogen bond interactions and hydrophobic interactions with enzyme residues, enhancing the stability of the ligand-enzyme complex. Such enzyme inhibition can be pivotal in treating diseases like Alzheimer's disease and other neurodegenerative conditions.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the thiazolidinone class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (Z)-5-benzylidenerhodanine | Benzylidene substituent | Antimicrobial activity |
| (Z)-5-(4-(dimethylamino)benzylidene) | Dimethylamino group | Enzyme inhibition |
| (Z)-methyl 5-fluoro-3-benzylidene | Fluoro group | Antifungal activity |
This comparison illustrates how specific functional groups influence the pharmacological profiles of thiazolidinone derivatives.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazolidinone derivatives, this compound was found to exhibit superior activity against Bacillus cereus compared to standard antibiotics. The study employed disc diffusion methods to assess the compound's effectiveness against several bacterial strains, confirming its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited cell growth in MCF7 breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound. Results indicated that higher concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic .
Case Study 3: Enzyme Inhibition
Molecular docking studies demonstrated that this compound binds effectively to acetylcholinesterase with an estimated binding affinity comparable to known inhibitors. This finding underscores its potential application in neuropharmacology for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
The 2-thioxothiazolidin-4-one core distinguishes this compound from analogues with oxazolidinone or thiazolidine-2,4-dione scaffolds:
- Oxazolidinone derivatives (e.g., (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one) replace the thiazolidinone sulfur with oxygen, reducing electron density and altering hydrogen-bonding capacity. This modification impacts tyrosinase inhibition efficacy, as seen in studies where oxazolidinones showed lower binding affinity compared to thiazolidinones .
- Thiazolidine-2,4-dione derivatives (e.g., (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione) feature an additional ketone group at C2, increasing polarity but reducing membrane permeability. These compounds often exhibit antidiabetic activity, unlike the antimicrobial and anticancer focus of 2-thioxothiazolidin-4-ones .
Table 1: Core Heterocycle Comparison
Benzylidene Substituent Modifications
The 3,4-dimethoxybenzylidene group in the target compound contrasts with other arylidene substituents:
- 3-Fluorobenzylidene (e.g., (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one): Fluorine’s electronegativity enhances electrophilicity, improving interactions with microbial enzymes. These derivatives show superior antibacterial activity (MIC: 2–8 µg/mL) compared to methoxy-substituted analogues (MIC: 8–32 µg/mL) .
- 4-Methoxybenzylidene (e.g., 5-(Z)-[(4-methoxyphenyl)methylene]-4-thiazolidinone): Single methoxy groups reduce steric hindrance, favoring binding to hydrophobic pockets in cancer cell targets .
Table 2: Benzylidene Substituent Impact
C3 Position Functionalization
The morpholino-2-oxoethyl group at C3 is a key differentiator:
- Aminoethyl groups (e.g., (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione): Primary amines improve water solubility but may reduce metabolic stability due to rapid oxidation .
- Oxadiazolyl groups (e.g., 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one): Aromatic heterocycles enhance π-π stacking with enzyme active sites, boosting anticancer activity (IC50: 5–20 µM) .
- Morpholino groups: The morpholine ring’s cyclic ether and amine moieties balance lipophilicity and solubility, improving oral bioavailability. This is critical for CNS-targeted drugs .
Table 3: C3 Substituent Comparison
Research Findings and Implications
- Antimicrobial Activity : The target compound’s 3,4-dimethoxy group shows moderate activity (MIC: 16 µg/mL against S. aureus), outperformed by 3-fluoro derivatives (MIC: 4 µg/mL) but with lower cytotoxicity .
- Anticancer Potential: Morpholino-containing derivatives exhibit superior selectivity for cancer cells (IC50: 12 µM vs. 25 µM for oxadiazolyl analogues) due to enhanced cellular uptake .
- Tyrosinase Inhibition: Thioxothiazolidinones are less effective than oxazolidinones, highlighting core-dependent activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one?
- Methodology : The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde). The reaction is typically catalyzed by ammonium acetate in acetic acid under reflux (2–6 hours) .
- Key Steps :
- Schiff base formation : The aldehyde reacts with the active methylene group of the thiazolidinone.
- Cyclization : Acidic conditions promote ring closure to form the Z-isomer.
- Purification : Recrystallization from DMF/ethanol or column chromatography is used to isolate the product .
Q. How is the Z-isomer configuration confirmed in this compound?
- Analytical Techniques :
- NMR Spectroscopy : The coupling constant (J) between the benzylidene proton and the adjacent double-bond proton (typically ~10–12 Hz for Z-isomers) confirms stereochemistry.
- X-ray Crystallography : Single-crystal analysis provides definitive structural proof .
Q. What are the primary biological targets of this compound?
- Mechanistic Insights : Similar thiazolidinone derivatives interact with hemoglobin subunits (alpha/beta) and enzymes involved in oxidative stress pathways (e.g., ROS-scavenging enzymes) .
- Antimicrobial Activity : Structural analogs exhibit inhibition against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) via disruption of cell membrane integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance Z-isomer yield?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state .
- Catalyst Screening : Ammonium acetate vs. piperidine: Acetic acid-based catalysts improve regioselectivity .
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize parameters like temperature (80–120°C), time (2–8 hours), and molar ratios .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in ROS inhibition (e.g., pro-oxidant vs. antioxidant effects) may arise from:
- Concentration Dependence : Low doses (µM) may activate Nrf2 pathways, while high doses (mM) induce oxidative stress .
- Cell-Type Specificity : Cancer cells (e.g., MCF-7) show higher sensitivity due to altered redox homeostasis compared to normal cells .
- Validation : Use orthogonal assays (e.g., DCFH-DA for ROS, MTT for cytotoxicity) to confirm context-dependent effects .
Q. How does the morpholino-2-oxoethyl substituent influence pharmacokinetics?
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
